3,3-Dimethoxyindolin-2-one
Overview
Description
3,3-Dimethoxyindolin-2-one: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Mechanism of Action
Target of Action
Related compounds such as 3-substituted-indolin-2-one derivatives have been shown to target inflammatory pathways, specifically inhibiting the production of pro-inflammatory cytokines like tnf-α and il-6 . Another study suggests that similar compounds were designed as acetylcholine esterase (AChE) inhibitors .
Mode of Action
Related compounds have been shown to inhibit nitric oxide production related to inflammation, suppress the production of tnf-α and il-6 in a concentration-dependent manner, and inhibit mrna expression . In the context of AChE inhibition, these compounds may prevent the breakdown of acetylcholine, a neurotransmitter important for memory and learning .
Biochemical Pathways
Related compounds have been shown to inhibit lipopolysaccharide (lps)-induced signal pathways such as the akt, mapk, and nf-κb signaling pathways . These pathways are involved in cellular responses to inflammation and stress.
Result of Action
Related compounds have shown anti-inflammatory activity, inhibiting the production of pro-inflammatory cytokines and nitric oxide . They also exhibit AChE inhibitory activity, which could potentially be beneficial in conditions like Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
Indolin-2-one derivatives have been shown to exhibit anti-inflammatory activity
Cellular Effects
Related compounds such as 3-substituted-indolin-2-one derivatives have shown anti-inflammatory activity by inhibiting nitric oxide production related to inflammation, suppressing the production of TNF-α and IL-6 in a concentration-dependent manner, and inhibiting lipopolysaccharide (LPS)-induced signal pathways such as the Akt, MAPK, and NF-κB signaling pathways .
Molecular Mechanism
Related compounds such as 3-substituted-indolin-2-one derivatives have been shown to inhibit the nitric oxide production related to inflammation, suppress the production of TNF-α and IL-6 in a concentration-dependent manner, and inhibit lipopolysaccharide (LPS)-induced signal pathways such as the Akt, MAPK, and NF-κB signaling pathways .
Temporal Effects in Laboratory Settings
Related compounds such as 3-substituted-indolin-2-one derivatives have shown anti-inflammatory activity, with effects observable within 30 minutes and full metabolization occurring within 6 hours .
Dosage Effects in Animal Models
Related compounds such as nanoparticles have shown varying toxic effects at different dosages .
Metabolic Pathways
Related compounds such as indole and its metabolites have been shown to be involved in various metabolic processes .
Transport and Distribution
Related compounds such as light particle slurries have been studied for their flow characteristics, including critical flow velocity .
Subcellular Localization
Computational methods have been developed to predict the subcellular localization of related compounds such as long non-coding RNAs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethoxyindolin-2-one typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . Another approach involves the one-pot, three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione under metal-free conditions .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as the Bartoli reaction, which provides a convenient and efficient route for synthesizing indoles with minimal substitution on the 2- and 3-positions . This method is advantageous due to its operational simplicity and high yield.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethoxyindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindoles.
Reduction: Reduction reactions can convert the compound into different reduced forms of indolin-2-one.
Substitution: The compound can participate in substitution reactions, such as nucleophilic aromatic substitution (SNAr) reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Oxindoles and other oxidized derivatives.
Reduction: Reduced forms of indolin-2-one.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
3,3-Dimethoxyindolin-2-one has several scientific research applications, including:
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
3-Hydroxyindolin-2-one: Another indole derivative with significant biological activities.
Indole-2-carboxylic acid: Known for its diverse biological properties.
Uniqueness: 3,3-Dimethoxyindolin-2-one is unique due to its specific substitution pattern at the 3-position, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
IUPAC Name |
3,3-dimethoxy-1H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-10(14-2)7-5-3-4-6-8(7)11-9(10)12/h3-6H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHLRIGARDUGKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2=CC=CC=C2NC1=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573172 | |
Record name | 3,3-Dimethoxy-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90573172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66346-69-8 | |
Record name | 3,3-Dimethoxy-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90573172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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